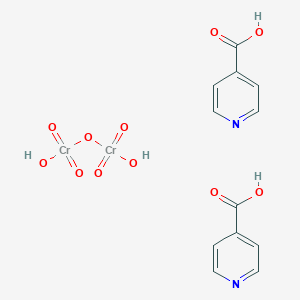
acetic acid;thulium;hydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acetic acid; thulium; hydrate: is a chemical compound that combines acetic acid, thulium, and water molecules. The compound is also known as thulium(III) acetate hydrate. Thulium is a rare earth element, and its compounds are often used in various advanced materials and scientific research applications. The molecular formula for this compound is C6H14O7Tm, and it typically appears as a white crystalline solid .
Preparation Methods
Synthetic Routes and Reaction Conditions: Thulium(III) acetate hydrate can be synthesized by reacting thulium oxide (Tm2O3) with acetic acid (CH3COOH) in the presence of water. The reaction typically occurs under controlled temperature and pH conditions to ensure the formation of the desired hydrate form. The general reaction is as follows: [ \text{Tm}_2\text{O}_3 + 6 \text{CH}_3\text{COOH} + x \text{H}_2\text{O} \rightarrow 2 (\text{CH}_3\text{COO})_3\text{Tm} \cdot x \text{H}_2\text{O} ]
Industrial Production Methods: Industrial production of thulium(III) acetate hydrate involves similar synthetic routes but on a larger scale. The process includes the purification of thulium oxide, controlled reaction with acetic acid, and crystallization to obtain the hydrate form. The product is then dried and packaged for various applications .
Chemical Reactions Analysis
Types of Reactions: Thulium(III) acetate hydrate undergoes various chemical reactions, including:
Substitution Reactions: Thulium(III) acetate can react with other acids to form different thulium salts. For example, reacting with trifluoroacetic acid forms thulium trifluoroacetate: [ (\text{CH}_3\text{COO})_3\text{Tm} + 3 \text{CF}_3\text{COOH} \rightarrow (\text{CF}_3\text{COO})_3\text{Tm} + 3 \text{CH}_3\text{COOH} ]
Complexation Reactions: Thulium(III) acetate can form complexes with various ligands, which are useful in materials science and catalysis.
Common Reagents and Conditions: Common reagents include trifluoroacetic acid, acetylacetonate, and other organic acids. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products: The major products formed from these reactions include various thulium salts and complexes, which have applications in advanced materials and catalysis .
Scientific Research Applications
Chemistry: Thulium(III) acetate hydrate is used as a precursor for synthesizing high-purity thulium-based materials. These materials are valuable in creating thin films, ceramics, and nanomaterials doped with thulium ions .
Biology and Medicine: further investigation is needed to determine its efficacy and safety.
Industry: Thulium(III) acetate hydrate is used in the production of solid-state lasers, scintillators for medical imaging, and magneto-optic devices. Its ability to convert lower-energy photons into higher-energy ones (upconversion) makes it useful in bioimaging, solar cells, and light-emitting diodes (LEDs).
Mechanism of Action
The mechanism of action of thulium(III) acetate hydrate involves the interaction of thulium ions with various molecular targets. In upconversion applications, thulium ions absorb lower-energy photons and emit higher-energy photons, a process facilitated by the unique electronic structure of thulium. In MRI applications, the paramagnetic properties of thulium ions enhance the contrast of images by affecting the relaxation times of nearby hydrogen nuclei .
Comparison with Similar Compounds
- Ytterbium(III) acetate hydrate
- Erbium(III) acetate hydrate
- Neodymium(III) acetate hydrate
- Terbium(III) acetate hydrate
Comparison: Thulium(III) acetate hydrate is unique due to its specific electronic structure, which allows for efficient upconversion and paramagnetic properties. Compared to ytterbium and erbium acetates, thulium acetate offers distinct advantages in applications requiring high-energy photon emission and enhanced MRI contrast .
Properties
Molecular Formula |
C6H14O7Tm |
|---|---|
Molecular Weight |
367.11 g/mol |
IUPAC Name |
acetic acid;thulium;hydrate |
InChI |
InChI=1S/3C2H4O2.H2O.Tm/c3*1-2(3)4;;/h3*1H3,(H,3,4);1H2; |
InChI Key |
LSZQIAFCRVKLLX-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)O.CC(=O)O.CC(=O)O.O.[Tm] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![(1S,2R,3S,5R)-3-amino-5-(4-amino-5-iodopyrrolo[2,3-d]pyrimidin-7-yl)cyclopentane-1,2-diol;hydrate;dihydrochloride](/img/structure/B12060138.png)






![6-methyl-2-[2-(trifluoromethyl)phenyl]-1,3,6,2-dioxazaborocane-4,8-dione](/img/structure/B12060178.png)
![(2S)-2-[Bis[3,5-bis(trifluoromethyl)phenyl]-[(tert-butyldimethylsilyl)oxy]methyl]pyrrolidine](/img/structure/B12060184.png)
![4-Methyl-2-[(3-nitropyridin-2-yl)sulfanylamino]pentanoic acid](/img/structure/B12060187.png)


